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Compound of Interest

Compound Name: 2-Acetylphenanthrene

Cat. No.: B184642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Acetylphenanthrene (CAS No. 5960-69-0), a polycyclic aromatic ketone. The information

presented herein is essential for the identification, characterization, and quality control of this

compound in research and development settings. This document details experimental protocols

for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data and presents the available spectral data in a clear, tabulated format.

Chemical Structure and Properties
2-Acetylphenanthrene possesses the following chemical structure:

Molecular Formula: C₁₆H₁₂O Molecular Weight: 220.27 g/mol Appearance: Solid Melting Point:

144-145 °C

Spectroscopic Data
The following sections summarize the available spectroscopic data for 2-Acetylphenanthrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available, and assigned experimental NMR spectrum for 2-
Acetylphenanthrene is not readily accessible in common databases, the expected chemical

shifts can be predicted based on the known ranges for similar aromatic ketones.
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Table 1: Predicted ¹H NMR Chemical Shifts for 2-Acetylphenanthrene

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aromatic Protons (C₁-H, C₃-H

to C₁₀-H)
7.5 - 9.0 Multiplets

Methyl Protons (-COCH₃) 2.5 - 2.8 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Acetylphenanthrene

Carbon Atom Predicted Chemical Shift (δ, ppm)

Carbonyl Carbon (C=O) 195 - 205

Aromatic Carbons (C₁ - C₁₀, C₄a, C₄b, C₈a,

C₁₀a)
120 - 140

Methyl Carbon (-COCH₃) 25 - 30

Infrared (IR) Spectroscopy
The infrared spectrum of 2-Acetylphenanthrene exhibits characteristic absorption bands

corresponding to its functional groups. The gas-phase IR spectrum is available from the NIST

WebBook.

Table 3: Key IR Absorption Bands for 2-Acetylphenanthrene
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2925 Weak Methyl C-H Stretch

~1680 Strong C=O Stretch (Aryl Ketone)

1600 - 1450 Medium to Strong Aromatic C=C Ring Stretching

~890, ~820, ~740 Strong
Aromatic C-H Bending (Out-of-

plane)

Mass Spectrometry (MS)
The mass spectrum of 2-Acetylphenanthrene provides information about its molecular weight

and fragmentation pattern.

Table 4: Mass Spectrometry Data for 2-Acetylphenanthrene

m/z Relative Intensity Assignment

220 High [M]⁺ (Molecular Ion)

205 High [M - CH₃]⁺

177 Medium [M - COCH₃]⁺ or [C₁₄H₉]⁺

151 Medium [C₁₂H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-Acetylphenanthrene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b184642?utm_src=pdf-body
https://www.benchchem.com/product/b184642?utm_src=pdf-body
https://www.benchchem.com/product/b184642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

¹H NMR Spectroscopy:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Solvent: CDCl₃ with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Number of Scans: 16-32 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Solvent: CDCl₃ with the solvent peak used as an internal reference (δ 77.16 ppm).

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to

the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Acetylphenanthrene with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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Place the mixture into a pellet-forming die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Background: A background spectrum of the empty sample compartment should be collected

prior to sample analysis.

Mass Spectrometry (MS)
Sample Introduction:

Direct insertion probe or gas chromatography (GC) inlet.

Ionization Method:

Electron Ionization (EI): A standard method for volatile and semi-volatile organic compounds.

Electron Energy: Typically 70 eV.

Mass Analyzer:

Quadrupole, Time-of-Flight (TOF), or Magnetic Sector analyzer.

Data Acquisition:

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for

example, m/z 40-300.

Workflow Diagram
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The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Acetylphenanthrene.

Spectroscopic Analysis Workflow for 2-Acetylphenanthrene
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Click to download full resolution via product page

Caption: Workflow for obtaining and analyzing spectroscopic data of 2-Acetylphenanthrene.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Acetylphenanthrene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184642#spectroscopic-data-of-2-
acetylphenanthrene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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